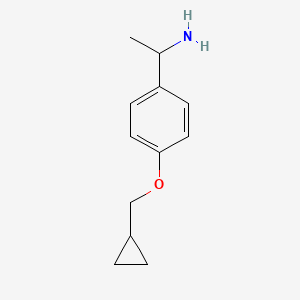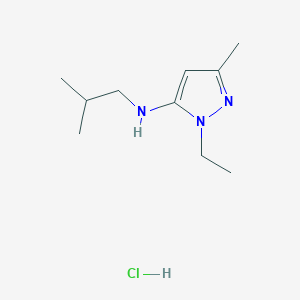![molecular formula C8H8N2O2S B12218112 Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- CAS No. 1253395-08-2](/img/structure/B12218112.png)
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thienopyrimidines .
Scientific Research Applications
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Potential antitubercular agent, showing activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the hydroxy and dimethyl groups, which may affect its biological activity.
Thieno[3,2-d]pyrimidin-4(3H)-one: Differently substituted thienopyrimidine with varying biological properties.
Pyrido[4,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of hydroxy and dimethyl groups enhances its solubility and interaction with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
1253395-08-2 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5(2)13-7-6(4)8(11)10(12)3-9-7/h3,12H,1-2H3 |
InChI Key |
BCUWENYRMGXPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B12218029.png)


amine](/img/structure/B12218053.png)
![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218062.png)
![methyl 4-[(Z)-{6-[(diphenylcarbamoyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate](/img/structure/B12218066.png)

![4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12218077.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12218079.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea](/img/structure/B12218091.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12218093.png)
![4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218097.png)
![3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12218104.png)
